![molecular formula C13H14N4O3 B11745080 2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11745080.png)
2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is a complex organic compound that features a benzoic acid core linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative and introduce the pyrazole moiety through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-{Methyl[(2-methylpyrazol-3-yl)methyl]carbamoyl}cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane core.
N-[2-[[[[1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl]amino]carbonyl]amino]ethyl]carbamic acid tert-butyl ester: Similar pyrazole moiety but different functional groups.
Uniqueness
2-{[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct biological and chemical properties .
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-[[(5-carbamoyl-1-methylpyrazol-3-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H14N4O3/c1-17-10(12(14)18)6-11(16-17)15-7-8-4-2-3-5-9(8)13(19)20/h2-6H,7H2,1H3,(H2,14,18)(H,15,16)(H,19,20) |
InChI Key |
TWDMWWIRKJXTHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC=CC=C2C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


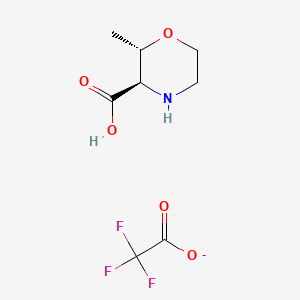
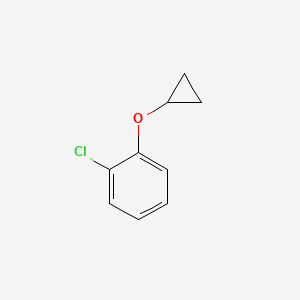
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745020.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745028.png)
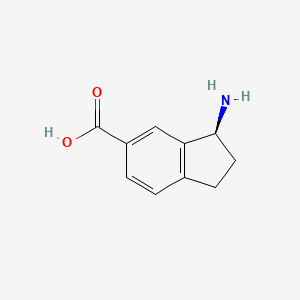
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11745044.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745047.png)

![N-[(3,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11745056.png)
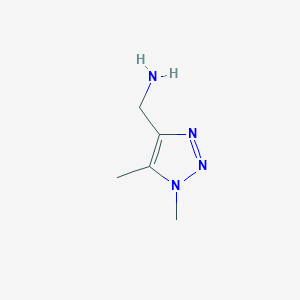
![4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11745067.png)
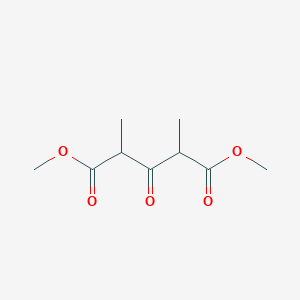
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11745090.png)
